molecular formula C10H10O3 B3130987 Methyl (2Z)-3-hydroxy-2-phenylacrylate CAS No. 34729-82-3

Methyl (2Z)-3-hydroxy-2-phenylacrylate

Cat. No. B3130987
CAS RN: 34729-82-3
M. Wt: 178.18 g/mol
InChI Key: GOCBVHULKMGJSR-CLFYSBASSA-N
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Description

Methyl (2Z)-3-hydroxy-2-phenylacrylate, also known as methyl 3-hydroxy-2-phenylacrylate, is a synthetic compound derived from the acrylate family of compounds. It is a colorless, viscous liquid used in a variety of scientific applications, including organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Methyl (2Z)-3-hydroxy-2-phenylacrylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and other organic compounds. It can also be used to study the properties of other compounds and their interactions with biological systems. Additionally, it can be used as a model compound to study the structure and reactivity of other acrylate compounds.

Mechanism of Action

Methyl (2Z)-3-hydroxy-2-phenylacrylate has a unique mechanism of action. It acts as a weak acid and is able to form hydrogen bonds with other molecules. This allows it to interact with other molecules and facilitate the formation of new chemical bonds. Additionally, it can act as a catalyst for certain reactions, allowing for the synthesis of more complex compounds.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. In animal studies, it has been shown to have antitumor and anti-inflammatory activities. Additionally, it has been shown to have antioxidant, anti-allergic, and anti-diabetic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Methyl (2Z)-3-hydroxy-2-phenylacrylate has several advantages and limitations for lab experiments. It is relatively easy to synthesize, and can be used to study the properties of other compounds and their interactions with biological systems. Additionally, it can be used as a model compound to study the structure and reactivity of other acrylate compounds. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

Methyl (2Z)-3-hydroxy-2-phenylacrylate has a wide range of potential applications in scientific research. In the future, it may be used to develop more effective drugs for the treatment of various diseases, including cancer and cardiovascular disease. Additionally, it may be used to develop more efficient synthetic methods for the production of pharmaceuticals and other compounds. Finally, it may be used to study the structure and reactivity of other acrylate compounds, as well as their interactions with biological systems.

properties

IUPAC Name

methyl (Z)-3-hydroxy-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBVHULKMGJSR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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